molecular formula C7H3BrClNO3 B13455296 2-Bromo-4-chloro-5-nitrobenzaldehyde

2-Bromo-4-chloro-5-nitrobenzaldehyde

Cat. No.: B13455296
M. Wt: 264.46 g/mol
InChI Key: MDNXMQZTFRXQEJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-nitrobenzaldehyde is a polyhalogenated and nitrated benzaldehyde derivative with substituents at positions 2 (bromo), 4 (chloro), and 5 (nitro) on the benzene ring, along with an aldehyde group at position 1. This compound is structurally complex due to the interplay of electron-withdrawing groups (NO₂, Br, Cl) and the reactive aldehyde moiety, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its synthesis likely involves sequential halogenation and nitration steps, leveraging the directing effects of substituents. For example, bromination at position 2 could precede chlorination at position 4, followed by nitration at position 5, with careful control of reaction conditions to avoid side reactions .

Properties

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.46 g/mol

IUPAC Name

2-bromo-4-chloro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrClNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H

InChI Key

MDNXMQZTFRXQEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of 2-Bromo-4-chlorobenzaldehyde, where the nitro group is introduced into the aromatic ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-4-chloro-5-nitrobenzoic acid.

    Reduction: 2-Bromo-4-chloro-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-nitrobenzaldehyde depends on its chemical reactivity and the functional groups present. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. The bromine and chlorine atoms can undergo substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique substitution pattern of 2-bromo-4-chloro-5-nitrobenzaldehyde distinguishes it from related benzaldehyde derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Source Evidence
2-Bromo-5-nitrobenzaldehyde Br (2), NO₂ (5) C₇H₄BrNO₃ High polarity; used in crystallography
4-Bromo-2-nitrobenzaldehyde Br (4), NO₂ (2) C₇H₄BrNO₃ Meta-directing NO₂ affects reactivity
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2) C₇H₄BrFO₂ Enhanced solubility due to -OH group
4-Bromo-5-fluoro-2-methylbenzaldehyde Br (4), F (5), CH₃ (2) C₈H₆BrFO Methyl group reduces electrophilicity
2-Amino-5-bromo-4-chloro-benzaldehyde NH₂ (2), Br (5), Cl (4) C₇H₅BrClNO Amino group enables Schiff base formation

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